4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are often used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Fluoro-pyridine Intermediate: This step involves the introduction of a fluorine atom into the pyridine ring. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperazine: The fluoro-pyridine intermediate is then coupled with piperazine under basic conditions. Reagents like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate (Boc2O) to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the fluoro-pyridine moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro-pyridine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluoro-pyridine moiety could enhance binding affinity to biological targets, while the piperazine ring might improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-Methyl-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-Bromo-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the fluoro group in 4-(6-Fluoro-pyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, methyl, or bromo analogs.
Properties
CAS No. |
1071521-56-6 |
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Molecular Formula |
C15H20FN3O3 |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoropyridine-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3 |
InChI Key |
GOHLAZVVQWOLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)F |
Origin of Product |
United States |
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